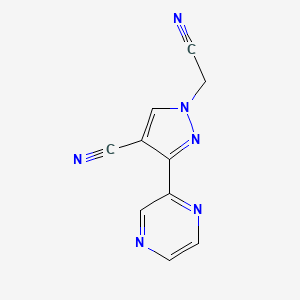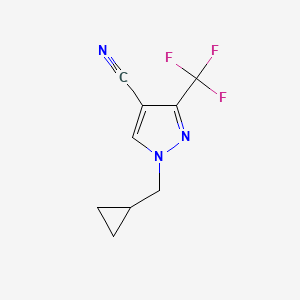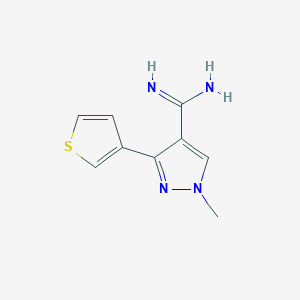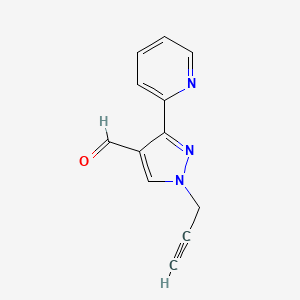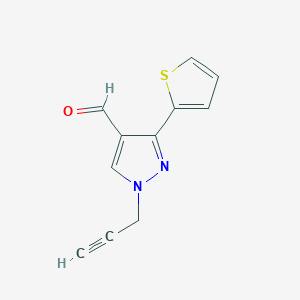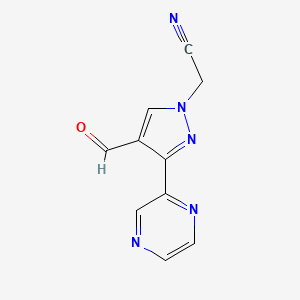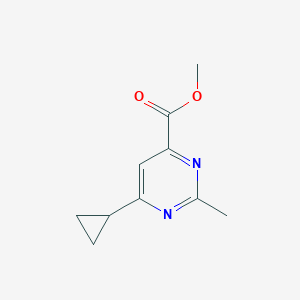
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine
Descripción general
Descripción
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine (2-BMPTA) is a synthetic molecule that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of pyrazolines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. 2-BMPTA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research demonstrates the design and synthesis of novel derivatives involving the trifluoromethyl group that exhibit antibacterial activity. For instance, a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized and evaluated for their antibacterial properties. These compounds were characterized using various analytical techniques and demonstrated potential antibacterial effectiveness (Prasad, 2021).
Synthesis and Characterization of Derivatives
Another study focused on the site-selective functionalization of trifluoromethyl-substituted pyrazoles, illustrating the flexibility in converting heterocyclic starting materials into various isomers and congeners, depending on the reagents used. This research highlights the potential for creating a diverse range of molecules for further evaluation in various applications (Schlosser et al., 2002).
Organometallic Chemistry and Catalysis
Research in the field of organometallic chemistry and catalysis includes the synthesis of cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These studies explore how the N′-substitution group affects the formation of four-coordinate or five-coordinate complexes, offering insights into the structural and functional versatility of these compounds for potential applications in catalysis and material science (Choi et al., 2015).
Antifungal and Antimicrobial Agents
The development of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents showcases the application of similar chemical structures in addressing resistance to traditional antimicrobials. These compounds were tested for antibacterial and antifungal activity, revealing some promising candidates for further development (Holla et al., 2006).
Synthesis Methods
Advancements in synthetic methods are also notable, with research detailing efficient synthesis routes for similar compounds. This includes the development of concise methods to synthesize derivatives through heterocyclization reactions, showcasing the versatility and efficiency of modern synthetic techniques (Aquino et al., 2015).
Propiedades
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF3N3/c1-4-5(8)6(7(9,10)11)13-14(4)3-2-12/h2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQTZAJLWNYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





